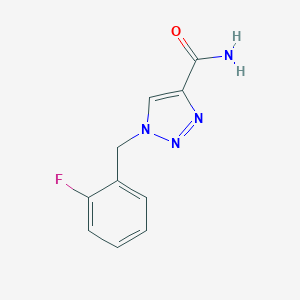

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Overview

Description

The compound 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities. The fluorobenzyl group attached to the triazole ring suggests potential for increased biological activity due to the presence of the fluorine atom, which can significantly alter the physical and chemical properties of a molecule .

Synthesis Analysis

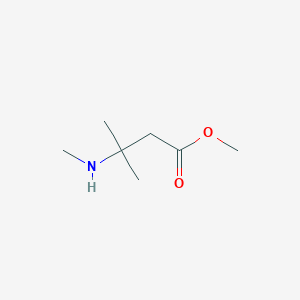

The synthesis of related triazole derivatives often involves the 1,3-dipolar cycloaddition reaction, which is a common method for constructing 1,2,3-triazole rings. For instance, a series of (1H-1,2,3-triazol-4-yl)carbohydrazides were synthesized from 4-trichloroacetyl-1H-1,2,3-triazoles, which in turn were obtained from alkoxy-trichloroalkenes and benzyl azides . Although the specific synthesis of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is not detailed in the provided papers, it is likely that similar synthetic routes could be employed, possibly involving a benzyl azide and a fluorinated compound as starting materials.

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a five-membered ring containing three nitrogen atoms. The substitution pattern on the triazole ring, as well as the nature of the substituents, can greatly influence the compound's biological activity. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined, and the compound was found to have distinct inhibition on the proliferation of cancer cell lines . This suggests that the molecular structure of triazole derivatives is crucial for their interaction with biological targets.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including cyclocondensation to form different heterocyclic systems. For instance, carbohydrazides derived from triazoles were used to construct fluorinated heterocycles analogous to rufinamide through cyclocondensation reactions . The presence of a fluorobenzyl group in the compound of interest could also facilitate reactions such as halogen-lithium exchange or Suzuki coupling, which are commonly used in the functionalization of aromatic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by the substituents attached to the triazole ring. The introduction of a fluorine atom can increase the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability. The crystallographic analysis of similar compounds has provided insights into the intermolecular interactions and energy frameworks that can affect the stability and reactivity of these molecules . The specific properties of 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide would need to be determined experimentally, but it is likely that the fluorobenzyl group would confer unique characteristics compared to non-fluorinated analogs.

Scientific Research Applications

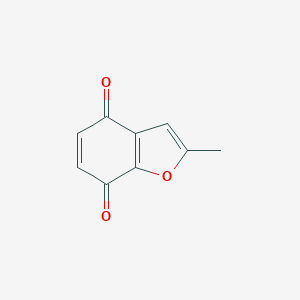

Antifungal Applications

- Fungicidal Preservatives: Benzofuran-1,2,3-triazole hybrids, including compounds similar to 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, were synthesized and tested for antifungal potential against various rot fungi. One such compound demonstrated significant inhibition against wet brown-rot fungi (Abedinifar et al., 2020).

Antimicrobial Applications

- Antimicrobial Agents: A series of novel compounds derived from a similar 1,2,3-triazole structure exhibited moderate to good activities against various bacterial and fungal strains (Jadhav et al., 2017).

- Antibacterial Effect: Certain 1,2,3-triazole derivatives showed potent antibacterial effects, particularly against Staphylococcus aureus (Pokhodylo et al., 2021).

Chemical Synthesis and Characterization

- Synthesis of Rufinamide: A new synthesis method for Rufinamide, a drug with a similar 1,2,3-triazole structure, was developed using solventless, metal-free catalysis (Bonacorso et al., 2015).

Supramolecular Interactions

- Supramolecular Chemistry: Research on 1,2,3-triazoles, including derivatives like the one , has highlighted their diverse supramolecular interactions, enabling applications in coordination chemistry and anion recognition (Schulze & Schubert, 2014).

Enzymatic Inhibition and Biological Activities

- Enzyme Inhibition: A study on a compound structurally similar to 1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide revealed moderate inhibition of enzymes like acetylcholinesterase, suggesting potential applications in controlling diseases like Alzheimer's (Saleem et al., 2018).

- Caspase-3 Inhibitors: Triazole derivatives have been evaluated as inhibitors against caspase-3, an enzyme involved in apoptosis, indicating their potential in therapeutic applications (Guo et al., 2014).

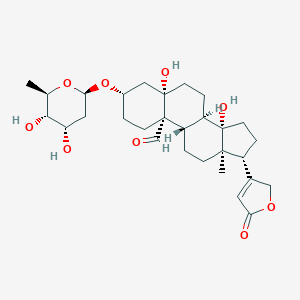

Antiproliferative Effects

- Antitumor Diterpenoids: Hybrids of dehydroabietic acid containing 1,2,3-triazole moieties, similar to the compound , have shown significant antiproliferative activity against various cancer cell lines (Li et al., 2019).

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, optimizing its synthesis, and studying its interactions with various biological targets. Given the biological activity of many 1,2,3-triazole derivatives, this compound could have potential applications in medicinal chemistry .

properties

IUPAC Name |

1-[(2-fluorophenyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-8-4-2-1-3-7(8)5-15-6-9(10(12)16)13-14-15/h1-4,6H,5H2,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVCWRVIISPNQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(N=N2)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | |

CAS RN |

106308-41-2 | |

| Record name | Desfluororufinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106308412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DESFLUORORUFINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/646E5NT95T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-Dimethyl-2-[2-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150192.png)

![Ethyl [(5-tert-butyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B150202.png)